Cas no 83480-64-2 (Ginsenoside Rd2)

Ginsenoside Rd2 structure
Ginsenoside Rd2 structure
상품 이름:Ginsenoside Rd2
CAS 번호:83480-64-2
MF:C47H80O17
메가와트:917.127917289734
CID:2201063

Ginsenoside Rd2 화학적 및 물리적 성질

이름 및 식별자

    • Ginsenoside Rd2
    • 3-O-Glucosylginsenoside C Y
    • 3-O-beta-D-Glucopyranosylginsenoside C-Y
    • Ginsenoside C-O
    • Ginsenoside compound O
    • Quinquenoside L10
    • (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(3S,5R,9R,12R,13R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-
    • (3β,12β)-3-(β-D-Glucopyranosyloxy)-12-hydroxydammar-24-en-20-yl 6-O-α-L-arabinopyranosyl-β-D-glucopyranoside (ACI)
    • 3-O-β-D-Glucopyranosylginsenoside C-Y
    • 인치: 1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44?,45?,46?,47?/m0/s1
    • InChIKey: ZTQSADJAYQOCDD-GOXASQRBSA-N
    • 미소: O[C@@H]1C[C@@H]2C3(C)CC[C@@H](C(C)(C)[C@@H]3CCC2(C)C2(C)CC[C@H](C(C)(CC/C=C(\C)/C)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O3)O)O)O)[C@H]21)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

계산된 속성

  • 정밀분자량: 916.53955108 g/mol
  • 동위원소 질량: 916.53955108 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 11
  • 수소 결합 수용체 수량: 17
  • 중원자 수량: 64
  • 회전 가능한 화학 키 수량: 12
  • 복잡도: 1630
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 24
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 분자량: 917.1
  • 소수점 매개변수 계산 참조값(XlogP): 1.9
  • 토폴로지 분자 극성 표면적: 278

실험적 성질

  • 밀도: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
  • 용해도: Insuluble (1.1E-3 g/L) (25 ºC),

Ginsenoside Rd2 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
Y1244377-1mg
Ginsenoside Rd2
83480-64-2 99%
1mg
$535 2023-05-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1098-1 mg
Ginsenoside Rd2 (Quinquenoside L10)
83480-64-2
1mg
¥1987.00 2022-04-26
ChemFaces
CFN95231-10mg
Ginsenoside Rd2 (Quinquenoside L10)
83480-64-2 >=98%
10mg
$318 2023-09-19
TargetMol Chemicals
TN1098-5 mg
Ginsenoside Rd2
83480-64-2 98%
5mg
¥ 7,000 2023-07-11
A2B Chem LLC
AH80436-10mg
Ginsenoside Rd2
83480-64-2 98%
10mg
$820.00 2024-04-19
A2B Chem LLC
AH80436-1mg
Ginsenoside Rd2
83480-64-2 99%
1mg
$265.00 2023-12-30
eNovation Chemicals LLC
Y1244377-5mg
Ginsenoside Rd2
83480-64-2 99%
5mg
$550 2025-02-20
eNovation Chemicals LLC
Y1244377-5mg
Ginsenoside Rd2
83480-64-2 99%
5mg
$550 2025-02-27
TargetMol Chemicals
TN1098-1 mg
Ginsenoside Rd2
83480-64-2 98%
1mg
¥ 1,430 2023-07-11
Chengdu Biopurify Phytochemicals Ltd
BP3907-5mg
Ginsenoside Rd2
83480-64-2 98%
5mg
$260 2023-09-20

Ginsenoside Rd2 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Water ;  72 h, 30 °C
참조
Biotransformation of the Principal Ginsenosides of Panax ginseng Into Minor Glycosides Through the Action of Bacterium Paenibacillus sp. BG134
Ten, L. N.; et al, Chemistry of Natural Compounds, 2014, 50(4), 691-696

합성회로 2

반응 조건
1.1 3 h, 45 °C
참조
Dynamic biotransformation of protopanaxadiol-ginsenosides and preparation of minor ginsenosides C-K or F2
Xiao, Yongkun; et al, Gaodeng Xuexiao Huaxue Xuebao, 2019, 40(6), 1184-1192

합성회로 3

반응 조건
1.1 Catalysts: Ginsenoside glycosidase Solvents: Water ;  120 min, pH 5.0, 45 °C
1.2 Reagents: 1-Butanol Solvents: Water
참조
Biotransformation pathway and kinetics of the hydrolysis of the 3-O- and 20-O-multi-glucosides of PPD-type ginsenosides by ginsenosidase type I
Liu, Chunying; et al, Process Biochemistry (Oxford, 2014, 49(5), 813-820

합성회로 4

반응 조건
1.1 Solvents: Water ;  30 h, pH 6.0, 37 °C
1.2 Reagents: 1-Butanol
참조
Fungal sensitivity to and enzymatic deglycosylation of ginsenosides
Zhao, Xuesong; et al, Phytochemistry (Elsevier), 2012, 78, 65-71

Ginsenoside Rd2 Raw materials

Ginsenoside Rd2 Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:83480-64-2)Ginsenoside Rd2
A1038909
순결:99%
재다:10mg
가격 ($):562.0